molecular formula C8H9BF3KO B13462593 Potassium trifluoro(2-(methoxymethyl)phenyl)borate

Potassium trifluoro(2-(methoxymethyl)phenyl)borate

Cat. No.: B13462593
M. Wt: 228.06 g/mol
InChI Key: LIRXNVKWCYRPGH-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide is an organoboron compound known for its stability and versatility in organic synthesis. This compound is characterized by its white to off-white solid appearance and its solubility in common organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide can be synthesized through a reaction between trifluoroboric acid and methanol. The process involves mixing trifluoroboric acid with methanol at an appropriate temperature to form the intermediate trifluoro(methoxymethyl)borate ester. This ester is then reacted with potassium hydroxide to yield potassium trifluoro[2-(methoxymethyl)phenyl]boranuide .

Industrial Production Methods

Industrial production of potassium trifluoro[2-(methoxymethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro[2-(methoxymethyl)phenyl]boranuide include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving potassium trifluoro[2-(methoxymethyl)phenyl]boranuide include various boronic acids, esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of potassium trifluoro[2-(methoxymethyl)phenyl]boranuide involves its ability to form stable boron-carbon bonds. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide stands out due to its unique combination of stability, reactivity, and versatility in organic synthesis. Unlike some similar compounds, it offers a balance of moisture and air stability, making it suitable for a wide range of reaction conditions .

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-[2-(methoxymethyl)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

LIRXNVKWCYRPGH-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1COC)(F)(F)F.[K+]

Origin of Product

United States

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